N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Description
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a phenyloxolan ring and a trifluoroethoxy group
Properties
IUPAC Name |
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO3/c16-15(17,18)10-21-9-13(20)19-8-12-6-7-22-14(12)11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,19,20)/t12-,14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAKSVMHPIPJYIT-JSGCOSHPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C1CNC(=O)COCC(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@H]([C@@H]1CNC(=O)COCC(F)(F)F)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves multiple steps, starting with the preparation of the phenyloxolan ring This can be achieved through a cyclization reaction of appropriate precursors under controlled conditions
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be facilitated by reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound may be used to study enzyme inhibition or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include the development of new pharmaceuticals. Its structural features may contribute to the design of drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or industrial applications.
Comparison with Similar Compounds
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]urea
N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]formohydrazide oxalate
Uniqueness: N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide stands out due to its trifluoroethoxy group, which imparts unique chemical properties compared to similar compounds. This group enhances the compound's stability and reactivity, making it suitable for a wider range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
